An In-depth Technical Guide to the Physical and Chemical Properties of Dibenz[a,j]anthracene
An In-depth Technical Guide to the Physical and Chemical Properties of Dibenz[a,j]anthracene
Introduction: Understanding the Significance of Dibenz[a,j]anthracene
Dibenz[a,j]anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.[1] As a product of the incomplete combustion of organic materials, it is ubiquitously present in the environment, with sources ranging from industrial emissions and vehicle exhaust to high-temperature cooking and cigarette smoke.[1] Its significance in environmental and health sciences is underscored by its classification as a possible human carcinogen (IARC Group 2B).[1] This guide provides a comprehensive overview of the physical and chemical properties of Dibenz[a,j]anthracene, tailored for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this compound.
Molecular Structure and Identification
A clear understanding of the molecular architecture of Dibenz[a,j]anthracene is fundamental to comprehending its chemical behavior and biological activity.
Chemical Structure:
Molecular Structure of Dibenz[a,j]anthracene
Nomenclature and Identification:
| Identifier | Value |
| Preferred IUPAC Name | Benzo[m]tetraphene[1] |
| Other Names | 1,2:7,8-Dibenzanthracene, Dibenzo[a,j]anthracene[1][2] |
| CAS Number | 224-41-9[1] |
| Chemical Formula | C₂₂H₁₄[1] |
| Molar Mass | 278.3466 g/mol [1] |
| InChI | InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-14H |
| SMILES | c1ccc2c(c1)ccc3cc4c(ccc5ccccc54)cc32 |
Core Physical Properties
The physical properties of Dibenz[a,j]anthracene dictate its environmental fate, bioavailability, and the analytical methods required for its detection and quantification.
| Property | Value | Reference |
| Appearance | Colorless crystals or plates.[1] | [1] |
| Melting Point | 196 °C (385 °F; 469 K) | [1] |
| Boiling Point | 524 °C (for Dibenz[a,h]anthracene) | [3] |
| Water Solubility | Very low. | [1] |
| Volatility | Low. | [1] |
Solubility Profile:
| Solvent | Solubility of Anthracene |
| Acetone | Slightly soluble[4] |
| Benzene | Slightly soluble[4] |
| Carbon Disulfide | Slightly soluble[4] |
| Chloroform | Slightly soluble[4] |
| Diethyl Ether | Slightly soluble[4] |
| Ethanol | 0.076 g/100 g (16 °C)[4] |
| Toluene | 0.92 g/100 g (16.5 °C)[4] |
| Xylene | Slightly soluble[4] |
Spectroscopic Characteristics
Spectroscopic analysis is crucial for the unambiguous identification and quantification of Dibenz[a,j]anthracene.
UV-Visible (UV-Vis) Spectroscopy: The extensive π-conjugated system of Dibenz[a,j]anthracene gives rise to strong absorption bands in the UV-Vis region. For the related isomer Dibenz[a,h]anthracene in benzene, characteristic maximum absorptions (λmax) are observed at 290 nm (log ε = 5.0), 300 nm (log ε = 5.2), 373 nm (log ε = 3.0), 385 nm (log ε = 2.6), and 395 nm (log ε = 3.1).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Dibenz[a,j]anthracene. The complex, overlapping signals in the aromatic region of the ¹H NMR spectrum require high-field instrumentation for full resolution. For the isomer Dibenz[a,h]anthracene in CDCl₃, proton signals are observed in the range of δ 7.6 to 9.2 ppm.[7]
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and quantification of Dibenz[a,j]anthracene. The electron impact (EI) mass spectrum is characterized by a prominent molecular ion peak (M⁺) at m/z 278.
Chemical Properties and Reactivity
The chemical reactivity of Dibenz[a,j]anthracene is centered around its electron-rich aromatic system.
Oxidation: Like other PAHs, Dibenz[a,j]anthracene can be oxidized. For instance, the isomer Dibenz[a,h]anthracene is oxidized by chromic acid to dibenz(a,h)anthra-7,14-quinone and further to anthraquinone-1,2,5,6-tetracarboxylic acid.[5] Oxidation with osmium tetroxide yields the corresponding 5,6-dihydro-5,6-dihydroxy derivative.[5]
Reduction: The aromatic rings of Dibenz[a,j]anthracene can be reduced. For example, Dibenz[a,h]anthracene can be hydrogenated to its octadecahydro derivative.[5] Reduction with sodium can also lead to partially hydrogenated products.[5] A common method for the reduction of anthracenic systems is the Birch reduction, which employs sodium in liquid ammonia.
Photo-oxidation and Stability: Dibenz[a,j]anthracene is susceptible to photo-oxidation, particularly when exposed to sunlight. This degradation pathway is an important consideration for its environmental fate and for the proper handling and storage of analytical standards. Under recommended storage conditions (cool, dark, and inert atmosphere), it is a stable compound.
Toxicology and Metabolic Activation
The primary health concern associated with Dibenz[a,j]anthracene is its carcinogenicity. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B).[1]
The carcinogenic activity of PAHs like Dibenz[a,j]anthracene is not inherent to the parent molecule but arises from its metabolic activation within the body. This process is primarily mediated by cytochrome P450 enzymes.
Metabolic Activation Pathway:
Metabolic activation of Dibenz[a,j]anthracene.
The key steps in this pathway are:
-
Epoxidation: Cytochrome P450 enzymes introduce an epoxide group onto the aromatic ring system.
-
Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation by cytochrome P450 enzymes, often in the "bay region" of the molecule, forms a highly reactive diol-epoxide.
-
DNA Adduct Formation: This ultimate carcinogen can then covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.
Comparative Analysis with Isomers
Dibenz[a,j]anthracene is one of three isomers of dibenzanthracene, the others being Dibenz[a,c]anthracene and Dibenz[a,h]anthracene.[8] While they share the same molecular formula and a five-ring aromatic structure, their differing arrangements of the benzene rings lead to variations in their physical, chemical, and toxicological properties.
| Property | Dibenz[a,j]anthracene | Dibenz[a,h]anthracene | Dibenz[a,c]anthracene |
| Melting Point | 196 °C[1] | 266-267 °C | 158-159 °C |
| IARC Carcinogenicity | Group 2B (Possibly carcinogenic)[1] | Group 2A (Probably carcinogenic) | Not classified |
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring Dibenz[a,j]anthracene in environmental and biological matrices.
Sample Preparation: Extraction and Cleanup
Given the complex matrices in which Dibenz[a,j]anthracene is often found, a robust sample preparation protocol is critical for accurate analysis.
Workflow for Sample Preparation:
General workflow for PAH sample preparation.
Step-by-Step Protocol: Soxhlet Extraction (based on EPA Method 3540C)
-
Sample Preparation: Homogenize the solid sample and mix with anhydrous sodium sulfate to remove water.
-
Extraction: Place the sample in a thimble and extract with an appropriate solvent (e.g., hexane/acetone) for 16-24 hours in a Soxhlet extractor.
-
Concentration: Concentrate the extract to a small volume using a Kuderna-Danish apparatus or a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to one compatible with the subsequent cleanup and analysis steps.
Step-by-Step Protocol: Silica Gel Cleanup (based on EPA Method 3630C)
-
Column Preparation: Prepare a chromatography column with activated silica gel.
-
Sample Loading: Load the concentrated extract onto the column.
-
Elution: Elute the column with a nonpolar solvent (e.g., hexane) to remove aliphatic compounds.
-
Analyte Collection: Elute the PAHs with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Concentration: Concentrate the PAH fraction for analysis.
Instrumental Analysis
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (based on EPA Method 8310)
HPLC with fluorescence detection is a highly sensitive and selective method for the analysis of PAHs.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: The fluorescence detector is programmed to use the optimal excitation and emission wavelengths for Dibenz[a,j]anthracene and other target PAHs as they elute from the column.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified standards.
Gas Chromatography-Mass Spectrometry (GC-MS) (based on EPA Method 8270D)
GC-MS provides excellent separation and definitive identification of PAHs.
-
Instrumentation: A gas chromatograph interfaced with a mass spectrometer. A capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Injection: A small volume of the final extract is injected into the GC.
-
Separation: The PAHs are separated based on their boiling points and interaction with the stationary phase as they pass through the column.
-
Detection and Identification: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The molecular ion (m/z 278) and other characteristic fragment ions are monitored for Dibenz[a,j]anthracene. Identification is confirmed by the retention time and the relative abundance of the characteristic ions.
-
Quantification: Quantification is performed using an internal standard method with a calibration curve.
Conclusion
Dibenz[a,j]anthracene is a significant environmental contaminant with well-established carcinogenic potential. A thorough understanding of its physical and chemical properties is paramount for assessing its environmental fate, human exposure, and toxicological risk. The analytical methodologies outlined in this guide provide the foundation for robust and reliable monitoring of this compound in various matrices. Continued research into the specific metabolic pathways and mechanisms of toxicity of Dibenz[a,j]anthracene will further enhance our ability to mitigate its potential impact on human health and the environment.
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